rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
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Overview
Description
rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydropyrano[3,2-b]pyrrole core
Preparation Methods
The synthesis of rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves several steps, typically starting with the preparation of the hexahydropyrano[3,2-b]pyrrole core. This can be achieved through a series of cyclization reactions, often involving the use of tert-butyl esters as protecting groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can be compared with other similar compounds, such as:
rel-1-benzyl 4-(tert-butyl) (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
(3aR,6aS)-rel-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester: Another structurally related compound with distinct reactivity and applications
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (3aR,7aS)-3-oxo-2,3a,5,6,7,7a-hexahydropyrano[3,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8,10H,4-7H2,1-3H3/t8-,10+/m0/s1 |
InChI Key |
CJMUSVXYUFUGSG-WCBMZHEXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)[C@H]2[C@@H]1CCCO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CCCO2 |
Origin of Product |
United States |
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